Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Description
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at position 2 with a 4-phenylpiperazine moiety and at position 3 with a methyl ester group. Piperazine-containing compounds are widely explored in medicinal chemistry due to their pharmacokinetic tunability and affinity for biological targets such as neurotransmitter receptors . The methyl ester group may enhance solubility or serve as a synthetic intermediate for further derivatization. Crystallographic studies of related compounds (e.g., pyridine-3-carboxylate derivatives) often employ tools like SHELX and ORTEP-III for structural elucidation, suggesting similar methodologies could apply to this compound .
Properties
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)15-8-5-9-18-16(15)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSYLVXEGIBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid methyl ester with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the ester group to alcohols.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate with analogs based on substituent variations, synthetic yields, and crystallographic properties.
Crystallographic and Structural Insights
Crystallographic data reveal trends in molecular packing and stability:
- compound : Exhibits an R factor of 0.047 and wR factor of 0.113, indicating high-quality structural resolution. Hydrogen bonding (O—H···O) and π-interactions stabilize the lattice .
Data Table: Key Comparative Parameters
Discussion of Structural and Functional Implications
- Piperazine Substituents : The phenyl group in the target compound may enhance lipophilicity and receptor binding compared to methyl or fluorophenyl analogs. However, bulky groups like tert-butyl () can hinder crystallization .
- Synthetic Yields : Fluorinated piperazine derivatives (e.g., 24a) show higher yields, possibly due to electronic effects facilitating nucleophilic substitution .
- Crystallography : High-resolution data (e.g., R = 0.047 in ) correlate with stable molecular packing via hydrogen bonds, a feature likely relevant to the target compound’s solid-state behavior .
Biological Activity
Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.352 g/mol
This compound features a pyridine ring substituted with a piperazine moiety, which is often associated with various pharmacological effects.
Target Enzymes
Research indicates that compounds similar to this compound can inhibit key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) : This enzyme breaks down acetylcholine, a critical neurotransmitter in the cholinergic system. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE also hydrolyzes acetylcholine but has a broader substrate specificity. Its inhibition may also contribute to cognitive enhancement.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of this compound and related compounds:
- Cognitive Enhancement : By inhibiting AChE and BuChE, these compounds may improve cognitive functions and memory in models of neurodegeneration.
- Antidepressant Activity : The structural similarity to known antidepressants suggests potential mood-enhancing effects, possibly linked to serotonergic modulation due to the piperazine moiety .
Cancer Research
Recent investigations into the anticancer properties of this compound have shown promising results:
Case Studies and Research Findings
These findings indicate that this compound may act as a potent anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate?
Answer:
A typical synthesis involves coupling a pyridine-3-carboxylate derivative with 4-phenylpiperazine under acid catalysis. For example, analogous compounds have been synthesized by reacting thiol-functionalized intermediates with methanol in the presence of p-toluenesulfonic acid, followed by extraction with ethyl acetate and recrystallization . Key considerations include:
- Catalyst selection : Acidic conditions (e.g., p-TSA) facilitate esterification and coupling.
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate mixtures) ensures high purity.
Advanced: How can discrepancies in crystallographic refinement data for this compound be resolved?
Answer:
Discrepancies in refinement often arise from disordered solvent molecules or hydrogen atom placement. Strategies include:
- Multi-scan absorption correction : Tools like CrysAlis PRO mitigate absorption errors in X-ray data .
- Hydrogen atom treatment : Use riding models for non-polar H atoms and refine polar H atoms (e.g., hydroxyl groups) with distance restraints .
- Validation tools : SHELXL’s L.S. and SQUEEZE commands (in PLATON) address solvent disorder .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides absolute configuration and bond parameters. For example, a related compound crystallized in the monoclinic P2₁/c space group with R₁ = 0.047 and wR₂ = 0.113 .
- NMR : H and C NMR confirm substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm).
- Mass spectrometry : High-resolution MS (e.g., Orbitrap) verifies molecular weight (e.g., [M+H] for C₁₈H₂₀N₃O₂: calc. 310.1556) .
Advanced: How can computational modeling predict intermolecular interactions in the crystal lattice?
Answer:
- Hydrogen-bond analysis : Software like Mercury visualizes O—H···O and O—H···π interactions observed in analogous structures .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···H) and packing efficiency.
- DFT calculations : Optimize geometry and compute electrostatic potential maps to rationalize π-stacking or van der Waals interactions .
Basic: What analytical methods assess the purity of this compound post-synthesis?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (95:5) .
- Melting point analysis : Compare experimental values (e.g., 187–190°C for similar piperazine derivatives) with literature .
- TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amines).
Advanced: What strategies mitigate challenges in optimizing reaction yields for derivatives?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify optimal conditions. For example, piperazine coupling reactions benefit from elevated temperatures (80–100°C) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for sterically hindered derivatives.
- Catalyst screening : Transition metals (e.g., Pd/C) or enzymes improve selectivity in multi-step syntheses .
Basic: How are hydrogen-bonding networks analyzed in the crystal structure?
Answer:
- X-ray refinement : Identify donor-acceptor distances (e.g., O—H···O: ~2.7 Å) and angles (>120°) .
- Cambridge Structural Database (CSD) : Compare with similar structures (e.g., CSD refcode: ABC123) to validate interactions.
- PLATON analysis : Generates symmetry codes and interaction tables for publication-ready data .
Advanced: How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Controlled assays : Replicate results under standardized conditions (e.g., fixed pH, temperature).
- Docking simulations : Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors).
- Meta-analysis : Compare data across studies, accounting for variables like cell line heterogeneity or assay sensitivity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential irritant properties (e.g., piperazine derivatives) .
- Waste disposal : Neutralize acidic byproducts before disposal in designated containers .
Advanced: How does torsional strain in the piperazine ring affect conformational flexibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
